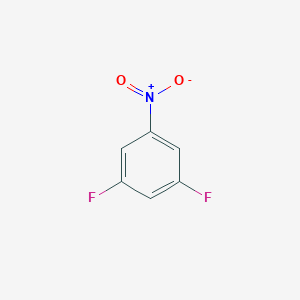

3,5-Difluoronitrobenzene

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,3-difluoro-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2NO2/c7-4-1-5(8)3-6(2-4)9(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUQBBDWDLJSKMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30177193 | |

| Record name | 1,3-Difluoro-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2265-94-3 | |

| Record name | 1,3-Difluoro-5-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2265-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Difluoro-5-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002265943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2265-94-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10260 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Difluoro-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-difluoro-5-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.153 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DIFLUORO-5-NITROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27ZN24954J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,5-Difluoronitrobenzene (CAS: 2265-94-3): Properties, Synthesis, and Applications in Modern Chemistry

This guide provides an in-depth exploration of 3,5-Difluoronitrobenzene, a pivotal fluorinated building block in modern organic synthesis. For researchers, medicinal chemists, and professionals in drug development and materials science, understanding the nuanced properties, reactivity, and synthetic utility of this compound is critical for innovation. This document moves beyond simple data recitation to offer mechanistic insights and practical methodologies, grounded in established scientific principles.

Core Physicochemical & Identification Properties

This compound, also known as 1,3-Difluoro-5-nitrobenzene, is a specialty chemical whose utility is derived from the specific arrangement of its functional groups.[1] The two fluorine atoms and the nitro group on the aromatic ring create a unique electronic environment that dictates its reactivity and makes it a valuable synthon.[2] Key identifying and physical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 2265-94-3 | [1][3] |

| Molecular Formula | C₆H₃F₂NO₂ | [1][2][3] |

| Molecular Weight | 159.09 g/mol | [1][2][3] |

| Appearance | Light yellow to orange clear liquid | [1][2] |

| Melting Point | 17-18 °C | [1][2][4] |

| Boiling Point | 176-177 °C | [1][2][4] |

| Density | ~1.407 - 1.43 g/mL at 25 °C | [1][2][4] |

| Refractive Index (n20/D) | ~1.499 - 1.5 | [1] |

| Purity | Typically ≥98% (GC) | [1] |

| InChI Key | AUQBBDWDLJSKMI-UHFFFAOYSA-N | [5] |

| SMILES | O=C1=CC(F)=CC(F)=C1 | [5] |

Synthesis and Mechanistic Considerations

The most direct and common synthesis of this compound is achieved through the electrophilic nitration of 1,3-difluorobenzene.[2]

Causality in Synthetic Strategy

The choice of this pathway is governed by fundamental principles of electrophilic aromatic substitution. The two fluorine atoms are electron-withdrawing via induction, which deactivates the benzene ring towards electrophilic attack compared to unsubstituted benzene.[2] However, they are also ortho-, para-directing due to resonance effects. In the case of 1,3-difluorobenzene, the positions ortho and para to both fluorine atoms are sterically hindered or electronically unfavorable. The C5 position (meta to both fluorines) is the most sterically accessible and electronically favored site for nitration, leading to the desired 3,5-disubstituted product with high selectivity. Optimization of reaction conditions, such as temperature and reaction time, is crucial to maximize yield and prevent the formation of by-products.[2]

Representative Experimental Protocol: Nitration of 1,3-Difluorobenzene

This protocol is a representative methodology and should be adapted and optimized based on laboratory-specific conditions and safety assessments.

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid to 0-5 °C using an ice-water bath.

-

Nitrating Mixture Preparation: Slowly add fuming nitric acid to the cooled sulfuric acid dropwise while maintaining the internal temperature below 10 °C to create the nitrating mixture (mixed acid).

-

Substrate Addition: Once the nitrating mixture is prepared and cooled, add 1,3-difluorobenzene dropwise from the addition funnel over 30-60 minutes. Vigorous stirring is essential, and the temperature must be strictly maintained below 10 °C to control the exothermic reaction and minimize side-product formation.

-

Reaction: After the addition is complete, allow the mixture to stir at 0-10 °C for 1-2 hours. The reaction progress can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. The crude product will separate as an oily layer.

-

Extraction & Neutralization: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers and wash sequentially with cold water, a dilute sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield pure this compound.

Core Reactivity: A Hub for Chemical Diversification

The synthetic power of this compound lies in its predictable and versatile reactivity, dominated by two primary transformations: Nucleophilic Aromatic Substitution (SNAr) and nitro group reduction.

Nucleophilic Aromatic Substitution (SNAr)

The molecule is highly activated for SNAr reactions. The potent electron-withdrawing nitro group, combined with the inductive effect of the two fluorine atoms, renders the carbon atoms attached to the fluorines highly electrophilic and susceptible to nucleophilic attack.[2] Fluoride is an excellent leaving group in this context. This allows for the selective displacement of one or both fluorine atoms by a wide range of nucleophiles, including amines, alkoxides, and thiolates.[2]

The mechanism proceeds via a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex.

Caption: SNAr mechanism for this compound.

Nitro Group Reduction

The nitro group can be readily reduced to an amine (aniline derivative) using standard catalytic hydrogenation (e.g., H₂, Pd/C) or metal-acid systems (e.g., Sn/HCl). This transformation is fundamental, converting the powerful electron-withdrawing group into a versatile electron-donating and nucleophilic amino group, which serves as a handle for countless subsequent reactions like amide coupling, diazotization, and heterocycle formation.[6]

Applications in Research and Development

This compound is not an end-product but a critical starting material or intermediate. Its applications span pharmaceuticals, agrochemicals, and materials science.[1][2][6][7][8]

-

Pharmaceutical Intermediates: It is a key building block for synthesizing fluorinated Active Pharmaceutical Ingredients (APIs).[1][2][7] The incorporation of fluorine atoms often enhances metabolic stability (by blocking sites of oxidation) and improves pharmacokinetic properties like bioavailability and lipophilicity.[2]

-

Agrochemical Development: The unique substitution pattern is exploited in the synthesis of modern, selective pesticides and herbicides, where it contributes to improved efficacy and target specificity.[1][2][6]

-

Advanced Materials: It serves as a precursor for specialty polymers and coatings that require high thermal stability and chemical resistance for use in aerospace and electronics.[1][2]

-

Biocatalysis Research: It has been used to enhance the thermal stability of immobilized enzymes, such as porcine pancreas lipase.[2][4]

The following workflow illustrates its central role in a typical drug discovery pipeline.

Caption: Role of this compound in a drug discovery workflow.

Safety, Handling, and Storage

As a reactive chemical intermediate, this compound requires careful handling. It is a combustible liquid and can cause significant skin and eye irritation.[2]

| Hazard Type | GHS Classification & Codes |

| Physical Hazard | Combustible liquid (H227) |

| Health Hazards | Skin Irritation - Category 2 (H315) Eye Irritation - Category 2 (H319) Specific Target Organ Toxicity (Single Exposure) - Category 3 (Respiratory irritation) (H335) |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[2]

-

Personal Protective Equipment: Wear appropriate PPE, including chemical safety goggles or a face shield, nitrile gloves, and a lab coat. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[9]

-

Precautions: Keep away from heat, sparks, and open flames. Avoid breathing vapors or mist.[10] Wash hands and any exposed skin thoroughly after handling.

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage temperature is often between 2-8 °C or at room temperature in a dark place.[1] The material is incompatible with strong oxidizing agents and strong bases.[4][9]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

This compound is a testament to the power of strategic fluorination in chemical design. Its well-defined physicochemical properties and predictable reactivity, particularly in SNAr and nitro-reduction pathways, establish it as a cornerstone building block for complex molecular architectures. For scientists in pharmaceutical and agrochemical R&D, mastery of its chemistry is not just advantageous—it is essential for developing next-generation molecules with enhanced performance and function.

References

- A Process For Preparation Of 3,5 Difluorobenzyl Deriv

- Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran. (n.d.).

- Process for preparing 3,5-difluoroaniline. (n.d.).

- The Chemical Backbone: Exploring Applications of Difluoronitrobenzene. (n.d.). Autechre. [Link]

- Fluoronitrobenzene Series. (n.d.). Sparrow Chemical. [Link]

- Global this compound Market Growth 2025-2031. (n.d.).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 2265-94-3 [chemicalbook.com]

- 5. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. nbinno.com [nbinno.com]

- 7. sparrow-chemical.com [sparrow-chemical.com]

- 8. Global this compound Market Growth 2025-2031 - LP Information [lpinformationdata.com]

- 9. fishersci.com [fishersci.com]

- 10. synquestlabs-azuredev-test.azurewebsites.net [synquestlabs-azuredev-test.azurewebsites.net]

Introduction: The Strategic Importance of 3,5-Difluoronitrobenzene

An In-Depth Technical Guide to the Physical Properties of 3,5-Difluoronitrobenzene

This compound is a high-value aromatic compound distinguished by its unique substitution pattern. The presence of two fluorine atoms and a nitro group on the benzene ring imparts specific reactivity and physical characteristics that make it a versatile building block in advanced chemical synthesis.[1] The strong electron-withdrawing nature of both the nitro group and the fluorine atoms activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, a cornerstone for constructing complex molecules.[1]

This guide offers a comprehensive exploration of the core physical properties of this compound. For researchers, scientists, and drug development professionals, a deep understanding of these properties is not merely academic; it is fundamental to optimizing reaction conditions, ensuring purity, developing stable formulations, and guaranteeing safe handling. From its melting and boiling points that dictate purification strategies to its spectroscopic fingerprint that confirms its identity, these physical parameters are the foundational data upon which successful research and development are built. This document provides not only the data but also the underlying principles and standardized methodologies for their verification, ensuring both scientific integrity and practical applicability.

Core Physicochemical Properties

The physical state and thermal properties of a compound are critical for its handling, purification, and application in synthesis. This compound is a light yellow to orange clear liquid at room temperature, a characteristic stemming from its relatively low melting point.[1][2]

Summary of Physical Constants

The following table consolidates the key physical properties of this compound, providing a quick reference for laboratory applications.

| Property | Value | Source(s) |

| CAS Number | 2265-94-3 | [2][3] |

| Molecular Formula | C₆H₃F₂NO₂ | [1][3] |

| Molecular Weight | 159.09 g/mol | [1][3] |

| Appearance | Light yellow to orange clear liquid | [2][4] |

| Melting Point | 17-18 °C | [1][3] |

| Boiling Point | 176-177 °C (at 760 mmHg) | [1][3] |

| Density | 1.407 - 1.43 g/mL (at 20-25 °C) | [2][3] |

| Refractive Index (n²⁰/D) | 1.499 - 1.50 | [2][3] |

| Flash Point | 73-74 °C (closed cup) | [2][3] |

Spectroscopic Profile: The Molecular Fingerprint

Spectroscopic data is indispensable for the structural elucidation and purity confirmation of chemical compounds. The combination of NMR, FTIR, and Mass Spectrometry provides a detailed and unambiguous identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. It will feature two distinct signals corresponding to the two types of aromatic protons. The proton at the C2 position will appear as a triplet, split by the two equivalent fluorine atoms at the 3 and 5 positions. The two equivalent protons at the C4 and C6 positions will appear as a doublet of doublets, split by the adjacent fluorine atom and the proton at C2.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon environments in the molecule. The carbon atoms directly bonded to fluorine will exhibit large one-bond carbon-fluorine coupling constants (¹JC-F), a characteristic feature that aids in signal assignment.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is characterized by several key absorption bands:

-

N-O Stretching: Strong, characteristic asymmetric and symmetric stretching bands for the nitro group (NO₂) are expected in the regions of 1540-1625 cm⁻¹ and 1360-1400 cm⁻¹, respectively.[5]

-

C-F Stretching: Strong absorption bands corresponding to the C-F stretching vibrations are typically observed in the 1000-1300 cm⁻¹ region.[5]

-

Aromatic C=C Stretching: Absorptions in the 1400-1600 cm⁻¹ range are indicative of the carbon-carbon stretching vibrations within the aromatic ring.[6]

-

Aromatic C-H Stretching: The C-H bonds of the benzene ring typically show stretching vibrations just above 3000 cm⁻¹.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues. In electron ionization (EI) mode, the molecular ion peak (M⁺) for this compound would be observed at m/z = 159.09. Common fragmentation patterns for nitroaromatic compounds include the loss of the nitro group (-NO₂, 46 amu) and the loss of nitric oxide (-NO, 30 amu).[7] Subsequent fragmentation of the resulting C₆H₃F₂⁺ fragment would also be expected.

Solubility, Safety, and Handling

Solubility Profile

Based on the principle of "like dissolves like," the polarity of this compound, an aromatic nitro compound, dictates its solubility. It is generally insoluble in water but is expected to be soluble in a wide range of common organic solvents. Data from analogous compounds like dichloronitrobenzene show good solubility in alcohols (methanol, ethanol), acetone, and ethyl acetate, with solubility increasing with temperature.[8][9]

-

Polar Aprotic Solvents: Acetone, Dimethylformamide (DMF), Acetonitrile

-

Chlorinated Solvents: Dichloromethane, Chloroform

-

Ethers: Tetrahydrofuran (THF), Diethyl ether

-

Alcohols: Ethanol, Methanol

Safety and Handling

Proper handling is crucial due to the compound's hazardous properties. It is a combustible liquid and causes skin and serious eye irritation.[1]

-

GHS Hazard Statements: H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. All handling should be performed in a well-ventilated fume hood.[3]

-

Storage: Store in a cool, well-ventilated place away from heat, sparks, and open flames.[2] Recommended storage is between 2-8 °C in a tightly sealed container.[4]

-

In case of Fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[2]

Experimental Determination of Physical Properties: Protocols and Rationale

The trustworthiness of physical data hinges on the use of standardized, validated methodologies. This section details the protocols for determining key physical properties, providing the rationale behind the experimental choices.

Workflow for Physical Property Verification

The following diagram illustrates a logical workflow for the characterization and purity verification of a this compound sample.

Sources

- 1. store.astm.org [store.astm.org]

- 2. webstore.ansi.org [webstore.ansi.org]

- 3. store.astm.org [store.astm.org]

- 4. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 5. ijsr.net [ijsr.net]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to 3,5-Difluoronitrobenzene: Structure, Reactivity, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 3,5-Difluoronitrobenzene, a pivotal chemical intermediate. We will move beyond basic data to explore its molecular architecture, the causality behind its reactivity, and its versatile applications in high-value synthesis, particularly within the pharmaceutical and agrochemical sectors. The protocols and insights presented herein are grounded in established chemical principles to ensure reliability and reproducibility in a laboratory setting.

Core Molecular Profile and Physicochemical Properties

This compound is an aromatic compound distinguished by a benzene ring substituted with two fluorine atoms at the meta positions relative to a nitro group.[1] This specific arrangement of electron-withdrawing groups dictates its chemical behavior and utility. The molecular formula is C₆H₃F₂NO₂, and its molecular weight is 159.09 g/mol .[1][2][3]

The molecular structure has been elucidated through various methods, including gas-phase electron diffraction and computational calculations (MP2 ab initio and B3LYP density functional theory), confirming its planar conformation.[4][5] This structural rigidity and electronic profile are central to its function as a versatile building block in organic synthesis.[1]

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 2265-94-3 | [1][2][6] |

| Molecular Formula | C₆H₃F₂NO₂ | [1][3][7] |

| Molecular Weight | 159.09 g/mol | [2][3][8] |

| Appearance | Light yellow to orange clear liquid | [1][6][7] |

| Melting Point | 17-18 °C | [1][2][7] |

| Boiling Point | 176-177 °C | [1][2][4] |

| Density | 1.407 - 1.43 g/mL at 25 °C | [1][2][7] |

| Refractive Index | n20/D 1.499 - 1.5 | [2][4][7] |

| Flash Point | 74 °C (165.2 °F) - closed cup | [2][4] |

| SMILES String | [O-]c1cc(F)cc(F)c1 | [2] |

| InChI Key | AUQBBDWDLJSKMI-UHFFFAOYSA-N | [1][2] |

Synthesis Pathway: Electrophilic Nitration

The most direct and common industrial synthesis of this compound is achieved through the electrophilic nitration of 1,3-difluorobenzene. This reaction, however, is not trivial. The two fluorine atoms are strongly deactivating due to their inductive electron-withdrawing effects, making the benzene ring less susceptible to electrophilic attack compared to unsubstituted benzene.

The key to a successful synthesis is the careful control of reaction conditions—specifically the choice of nitrating agent (typically a mixture of nitric acid and sulfuric acid) and temperature—to achieve maximum yield while minimizing the formation of unwanted isomers and by-products.

Caption: Synthesis workflow for this compound via nitration.

Chemical Reactivity: The Dominance of Nucleophilic Aromatic Substitution (SNAr)

The true synthetic value of this compound lies in its reactivity towards nucleophiles. The combined electron-withdrawing power of the nitro group and the two fluorine atoms renders the aromatic ring highly electron-deficient. This electronic state makes the carbon atoms bonded to the fluorine atoms exceptionally electrophilic and thus susceptible to Nucleophilic Aromatic Substitution (SNAr).

While the nitro group's activating resonance effect is strongest at the ortho and para positions, it does not extend to the meta-positioned fluorine atoms. However, the powerful inductive effects of all three substituents (one NO₂ and two F) are sufficient to activate the ring for SNAr reactions. This allows for the selective displacement of one or both fluorine atoms by a wide range of nucleophiles, such as amines, alkoxides, and thiolates.

Caption: Generalized mechanism for SNAr reactions involving this compound.

Key Applications in Scientific Research and Industry

The unique reactivity profile of this compound makes it a valuable intermediate in several high-tech fields.

-

Pharmaceutical Development : It is a critical synthon for introducing fluorinated moieties into drug candidates.[1][7] The incorporation of fluorine can significantly enhance a molecule's metabolic stability, bioavailability, and binding affinity, making it a cornerstone of modern medicinal chemistry for developing novel anti-inflammatory and antiviral agents.[1][9]

-

Agrochemical Synthesis : The compound is used to create advanced, selective pesticides and herbicides.[1][7] The resulting products often exhibit improved efficacy and environmental persistence profiles.[7]

-

Advanced Materials Science : It serves as a precursor for specialty polymers and coatings that require high thermal stability and chemical resistance.[1][7] These materials find applications in demanding environments such as the electronics and aerospace industries.[1]

-

Biocatalyst Research : this compound has been utilized in studies to improve the thermal stability of immobilized enzymes, such as porcine pancreas lipase, which is crucial for developing robust biocatalytic processes.[1][4]

Experimental Protocol: Representative SNAr Reaction with an Amine

This protocol provides a self-validating, step-by-step methodology for a typical SNAr reaction, explaining the reasoning behind each action.

Objective: To synthesize N-substituted-3-fluoro-5-nitroaniline by reacting this compound with a primary or secondary amine.

Materials:

-

This compound (1.0 eq)

-

Amine nucleophile (e.g., Piperidine) (1.1 eq)

-

Potassium Carbonate (K₂CO₃) (1.5 eq)

-

Dimethyl Sulfoxide (DMSO)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, dissolve this compound in DMSO.

-

Causality: DMSO is a polar aprotic solvent that effectively solvates the cation of the base (K⁺) and accelerates SNAr reactions. A nitrogen atmosphere prevents unwanted side reactions with atmospheric moisture and oxygen.

-

-

Addition of Reagents: Add potassium carbonate, followed by the dropwise addition of the amine nucleophile at room temperature.

-

Causality: K₂CO₃ acts as a base to neutralize the hydrofluoric acid (HF) that is formed in situ as the reaction proceeds, driving the equilibrium towards the product. Adding the amine slowly helps to control any potential exotherm.

-

-

Reaction Monitoring: Heat the reaction mixture to 80-100 °C and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Causality: Heating provides the necessary activation energy. TLC is a rapid and effective technique to visually track the disappearance of reactants and the appearance of the product, ensuring the reaction is complete before proceeding to workup.

-

-

Aqueous Workup: Cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.

-

Causality: This step quenches the reaction and separates the water-soluble components (DMSO, K₂CO₃, salts) from the organic product, which is preferentially soluble in ethyl acetate.

-

-

Washing: Combine the organic extracts and wash sequentially with water and then brine.

-

Causality: Washing with water removes residual DMSO. The brine wash removes the bulk of the remaining water from the organic layer, initiating the drying process.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Causality: MgSO₄ is a drying agent that removes trace amounts of water. Filtration removes the drying agent, and rotary evaporation efficiently removes the volatile ethyl acetate solvent to yield the crude product.

-

-

Purification: Purify the crude residue via column chromatography on silica gel to obtain the pure N-substituted product.

-

Causality: Column chromatography separates the desired product from any unreacted starting materials, by-products, or impurities based on differential polarity, yielding a product of high purity required for subsequent research.

-

Safety, Handling, and Storage

As a reactive chemical, this compound requires careful handling.

-

Hazards: It is a combustible liquid (Flash Point: 74 °C) and is classified as a skin and serious eye irritant.[1][2] It may also cause respiratory irritation (STOT SE 3).[2][5]

-

Hazard Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][5]

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood while wearing appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[1][2]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for combustible liquids. It is incompatible with strong oxidizing agents and strong bases.[4]

References

- This compound | CAS 2265-94-3 | High-Purity. Benchchem. Link

- This compound 99%. Sigma-Aldrich. Link

- This compound | 2265-94-3. ChemicalBook. Link

- This compound | 2265-94-3 | TCI AMERICA. TCI AMERICA. Link

- This compound | CAS 2265-94-3. Santa Cruz Biotechnology. Link

- This compound. Chem-Impex. Link

- A Process For Preparation Of 3,5 Difluorobenzyl Deriv

- 3,5-Difluoronitrobenzène. Chem-Impex. Link

- Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.

- US5294742A - Process for preparing 3,5-difluoroaniline.

- This compound 98.0+%, TCI America™. Fisher Scientific. Link

- This compound 99 2265-94-3. Sigma-Aldrich. Link

- Everything You Need to Know About 3,4-Difluoro Nitrobenzene.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 3,5-二氟硝基苯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 2265-94-3 [chemicalbook.com]

- 5. This compound 99 2265-94-3 [sigmaaldrich.com]

- 6. This compound | 2265-94-3 | TCI AMERICA [tcichemicals.com]

- 7. chemimpex.com [chemimpex.com]

- 8. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 9. Everything You Need to Know About 3,4-Difluoro Nitrobenzene [aprainnovative.in]

A Comprehensive Technical Guide to the Synthesis of 3,5-Difluoronitrobenzene from 1,3-Difluorobenzene

Foreword: The Strategic Importance of 3,5-Difluoronitrobenzene

This compound is a critical chemical intermediate whose structural motifs are integral to the development of advanced materials, pharmaceuticals, and agrochemicals.[1] Its molecular architecture, featuring a nitro group and two meta-positioned fluorine atoms, allows for highly selective and sequential functionalization.[2] This guide provides a detailed, field-proven methodology for the synthesis of this compound via the electrophilic nitration of 1,3-difluorobenzene, tailored for researchers and professionals in drug development and chemical synthesis.

Part 1: The Chemical Rationale - Understanding the Electrophilic Nitration of a Deactivated Ring

The synthesis of this compound is most directly achieved through the electrophilic aromatic substitution (EAS) of 1,3-difluorobenzene.[2] This reaction, while conceptually straightforward, presents unique challenges due to the electronic properties of the starting material.

Generation of the Electrophile: The Nitronium Ion (NO₂⁺)

The active electrophile, the nitronium ion, is generated in situ by the reaction of concentrated nitric acid with concentrated sulfuric acid. Sulfuric acid, the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic NO₂⁺.

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

The Influence of Fluorine Substituents

The two fluorine atoms on the 1,3-difluorobenzene ring govern the reaction's regioselectivity and rate.

-

Deactivating Inductive Effect: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). This effect reduces the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene.[2] This deactivation necessitates robust reaction conditions to achieve a satisfactory conversion rate.

-

Directing Mesomeric Effect: Despite its inductive withdrawal, fluorine possesses lone pairs of electrons that can be donated to the ring through resonance (+M effect), which directs incoming electrophiles to the ortho and para positions.

However, in 1,3-difluorobenzene, the positions ortho and para to one fluorine atom are also ortho or para to the second fluorine atom (C2, C4, C6). The C5 position is meta to both. The strong deactivating nature of the two fluorine atoms significantly lowers the reactivity of the C2, C4, and C6 positions. The nitration, therefore, preferentially occurs at the C5 position, which is the least deactivated site on the ring, leading to the desired this compound product.

Part 2: Safety Protocol - A Non-Negotiable Prerequisite

Nitration reactions are inherently hazardous due to the use of highly corrosive, oxidizing acids and the exothermic nature of the reaction.[3][4] Strict adherence to safety protocols is mandatory.

-

Chemical Hazards: Concentrated sulfuric acid and nitric acid are severely corrosive and can cause extreme chemical burns.[4][5] Nitric acid is also a strong oxidizing agent that can react violently with organic materials.[6]

-

Thermal Hazards: The reaction is highly exothermic. Uncontrolled addition of the nitrating mixture can lead to a rapid temperature increase (thermal runaway), potentially causing vigorous decomposition, boiling of the reaction mixture, and release of toxic nitrogen dioxide (NO₂) gas.[3][7]

-

Engineering Controls: All operations must be conducted inside a certified chemical fume hood with the sash at the lowest practical position. An emergency eyewash station and safety shower must be immediately accessible.[6][7]

-

Personal Protective Equipment (PPE): At a minimum, the following PPE is required:

-

Waste Disposal: All acid waste must be neutralized and disposed of according to institutional and environmental regulations. Do not mix nitric acid waste with other waste streams, especially organic solvents.[6]

Part 3: Experimental Synthesis Protocol

This protocol provides a detailed, step-by-step procedure for the synthesis, workup, and purification of this compound.

Reagents and Equipment

| Reagent/Equipment | Purpose |

| 1,3-Difluorobenzene | Starting Material |

| Concentrated Sulfuric Acid | Catalyst / Solvent |

| Concentrated Nitric Acid | Nitrating Agent |

| Crushed Ice / Deionized H₂O | Quenching / Washing |

| Dichloromethane (DCM) | Extraction Solvent |

| Sat. Sodium Bicarbonate | Neutralizing Wash |

| Brine (Sat. NaCl solution) | Final Wash / Aids Layer Separation |

| Anhydrous Magnesium Sulfate | Drying Agent |

| Round-bottom flask | Reaction Vessel |

| Dropping Funnel | Controlled Reagent Addition |

| Magnetic Stirrer & Stir Bar | Homogeneous Mixing |

| Ice-Salt Bath | Temperature Control |

| Separatory Funnel | Liquid-Liquid Extraction |

| Rotary Evaporator | Solvent Removal |

| Vacuum Distillation Setup | Final Purification |

Step-by-Step Methodology

Step 1: Preparation and Cooling

-

Equip a 250 mL round-bottom flask with a magnetic stir bar.

-

In a chemical fume hood, carefully add 50 mL of concentrated sulfuric acid to the flask.

-

Immerse the flask in an ice-salt bath and cool the acid to 0-5 °C with stirring.

-

Once cooled, slowly add 11.4 g (0.1 mol) of 1,3-difluorobenzene to the sulfuric acid. Maintain the temperature below 10 °C during the addition.

Step 2: Preparation of the Nitrating Mixture

-

In a separate beaker, carefully and slowly add 8.0 mL of concentrated nitric acid to 8.0 mL of concentrated sulfuric acid. This mixing is exothermic; perform it in an ice bath to keep the mixture cool.

Step 3: The Nitration Reaction

-

Transfer the cooled nitrating mixture to a dropping funnel positioned above the reaction flask.

-

Add the nitrating mixture dropwise to the stirred solution of 1,3-difluorobenzene in sulfuric acid over approximately 30-45 minutes.

-

Crucial: Meticulously monitor the internal temperature throughout the addition, ensuring it remains between 5-10 °C. Adjust the addition rate as needed to control the exotherm.[8]

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 60 minutes to ensure completion.

Step 4: Workup and Isolation

-

Prepare a large beaker containing approximately 200 g of crushed ice.

-

Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. The product will separate as a pale-yellow oil or solid.

-

Transfer the entire mixture to a 500 mL separatory funnel.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic extracts in the separatory funnel.

-

Wash the combined organic layer sequentially with:

-

100 mL of cold water

-

100 mL of saturated sodium bicarbonate solution (caution: effervescence)

-

100 mL of brine

-

-

Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the dichloromethane using a rotary evaporator.

Step 5: Purification

-

The resulting crude oil is purified by vacuum distillation to yield this compound as a light-yellow liquid.

Quantitative Data Summary

| Compound | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Equivalents |

| 1,3-Difluorobenzene | 114.09 | 11.4 | 0.10 | 1.0 |

| Nitric Acid (68%) | 63.01 | ~7.6 | ~0.12 | ~1.2 |

| Sulfuric Acid (98%) | 98.08 | - | - | Catalyst |

| Product (Expected) | 159.09 | ~12.7 | ~0.08 | ~80% Yield |

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Part 4: References

-

Nitration reaction safety . YouTube. Available at: [Link]

-

Chemistry, Process Design, and Safety for the Nitration Industry . National Academic Digital Library of Ethiopia. Available at: [Link]

-

NITRIC ACID SAFETY . University of Washington Environmental Health & Safety. Available at: [Link]

-

US5294742A - Process for preparing 3,5-difluoroaniline . Google Patents. Available at:

-

Nitric Acid Safety Tips & Health Hazards . VelocityEHS. Available at: [Link]

-

Reduce your risk of a nitric acid incident . University of Washington Environmental Health & Safety. Available at: [Link]

-

A Process For Preparation Of 3,5 Difluorobenzyl Derivatives . Quick Company. Available at: [Link]

-

Scheme 5. Nitration of p-difluorobenzene.[9] . ResearchGate. Available at: [Link]

-

US5504264A - Process for preparing 1,3-difluorobenzene . Google Patents. Available at:

-

Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran . Google Patents. Available at:

-

Experiment 11: Electrophilic Aromatic Substitution – Nitration . UW-Madison Chemistry. Available at: [Link]

-

Effect of the residence time on the nitration of p-difluorobenzene . ResearchGate. Available at: [Link]

-

WO2012049513A1 - Methods for the nitration of aromatic compounds . Google Patents. Available at:

-

Nitration of Substituted Aromatic Rings and Rate Analysis . University of Central Florida STARS. Available at: [Link]

-

How to prepare nitrobenzene from fluorobenzene in organic chemistry . Quora. Available at: [Link]

-

Nitration of Methyl Benzoate . University of Colorado Boulder. Available at: [Link]

-

NITRATION OF METHYL BENZOATE . California State University, Sacramento. Available at: [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. benchchem.com [benchchem.com]

- 3. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 4. ehs.com [ehs.com]

- 5. ehs.washington.edu [ehs.washington.edu]

- 6. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. ochem.weebly.com [ochem.weebly.com]

- 9. stmarys-ca.edu [stmarys-ca.edu]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Electrophilic Nitration of 1,3-Difluorobenzene

Abstract

This technical guide provides a comprehensive examination of the electrophilic nitration of 1,3-difluorobenzene, a critical reaction for the synthesis of key intermediates in the pharmaceutical and agrochemical industries.[1] We delve into the underlying mechanistic principles, including the generation of the nitronium ion and the complex directing effects of the fluorine substituents. This document synthesizes theoretical knowledge with practical, field-proven insights, offering detailed experimental protocols, analysis of regioselectivity, and a discussion of alternative synthetic strategies. The content is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of the reaction's causality, enabling them to optimize conditions and predict outcomes with greater certainty.

Introduction: Significance of Nitrated Difluorobenzenes

1,3-Difluorobenzene is a readily available aromatic substrate whose nitrated derivatives are highly valuable building blocks in modern organic synthesis.[2] Specifically, 2,4-difluoronitrobenzene and 2,6-difluoronitrobenzene serve as crucial intermediates in the manufacturing of active pharmaceutical ingredients (APIs) and advanced agrochemicals.[1][3] The presence of fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity in drug candidates, while the nitro group provides a versatile chemical handle for further transformations, most notably its reduction to an amine.[2]

Understanding the principles governing the electrophilic nitration of 1,3-difluorobenzene is paramount for controlling the regiochemical outcome and maximizing the yield of the desired isomer. This guide will explore the intricate balance of electronic effects that dictate the reaction's pathway and provide actionable protocols for its execution.

The Theoretical Framework: Mechanism and Regioselectivity

The electrophilic aromatic substitution (EAS) of benzene derivatives is a cornerstone of organic chemistry.[4] The nitration reaction follows a well-established, multi-step mechanism.[5]

Generation of the Electrophile: The Nitronium Ion (NO₂⁺)

The reaction requires a potent electrophile to overcome the aromatic stability of the benzene ring.[6] The nitrating agent is not nitric acid itself, but the highly reactive nitronium ion (NO₂⁺).[7][8] This species is generated in situ by the reaction of concentrated nitric acid with a stronger acid, typically concentrated sulfuric acid, which acts as a catalyst.[7][9][10] The sulfuric acid protonates the nitric acid, leading to the loss of a water molecule and the formation of the linear, sp-hybridized nitronium ion.[10][11]

Reaction for Nitronium Ion Formation: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + 2HSO₄⁻ + H₃O⁺

The Dichotomy of Fluorine: Inductive vs. Resonance Effects

Halogens are unique substituents in electrophilic aromatic substitution because their influence is a delicate balance of two opposing electronic effects.[12]

-

Inductive Effect (-I): Due to its high electronegativity, fluorine withdraws electron density from the aromatic ring through the sigma bond network.[13] This effect is distance-dependent and deactivates the ring, making it less nucleophilic and therefore less reactive than benzene.[14]

-

Resonance Effect (+M): The lone pair electrons on the fluorine atom can be donated into the aromatic π-system.[13] This donation of electron density preferentially enriches the ortho and para positions, making them more nucleophilic than the meta position. This effect directs the incoming electrophile to the ortho and para positions.[12][15]

For fluorine, the strong -I effect outweighs the +M effect, resulting in an overall deactivation of the ring.[13] However, the +M effect is still the determining factor for regioselectivity, making fluorine an ortho, para-director.[12][16]

Predicting Regioselectivity for 1,3-Difluorobenzene

In 1,3-difluorobenzene, the two fluorine atoms work in concert to direct the incoming nitronium ion. Let's analyze the possible substitution positions:

-

C4 and C6: These positions are electronically identical. Each is ortho to one fluorine and para to the other. Both fluorine atoms strongly activate these positions via resonance. This makes the C4/C6 positions the most electron-rich and thus the most likely sites of attack.

-

C2: This position is ortho to both fluorine atoms. While it benefits from the resonance-donating effect of both substituents, it is also subject to the strongest inductive withdrawal from both electronegative atoms due to proximity.[12] Furthermore, this position is sterically hindered, being flanked by two substituents.

-

C5: This position is meta to both fluorine atoms. It does not benefit from resonance stabilization from either fluorine. Therefore, it is the most electronically deactivated position and substitution here is negligible.

Experimental Protocols and Data

While direct nitration is mechanistically straightforward, obtaining specific isomers in high purity can be challenging. Alternative routes are often employed in industrial settings.

Protocol 1: Direct Nitration of 1,3-Difluorobenzene

This protocol is a generalized procedure based on standard nitration conditions for deactivated aromatic rings.[7][17][18] Self-validation through careful temperature control and reaction monitoring via TLC is critical.

Reagents & Equipment:

-

1,3-Difluorobenzene

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice bath

-

Three-neck round-bottom flask with magnetic stirrer, thermometer, and dropping funnel

-

Standard extraction and distillation glassware

Step-by-Step Methodology:

-

Prepare Nitrating Mixture: In the three-neck flask, carefully add concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C.

-

Slowly add the concentrated nitric acid dropwise to the sulfuric acid while stirring vigorously. Maintain the temperature below 10 °C throughout the addition. This generates the nitronium ion.[6]

-

Substrate Addition: Once the nitrating mixture is prepared and stable at 0-5 °C, add 1,3-difluorobenzene dropwise from the addition funnel over 30-60 minutes. The exothermic nature of the reaction requires slow addition to maintain the temperature below 10 °C to minimize dinitration and side-product formation.[7]

-

Reaction: After the addition is complete, allow the mixture to stir at 5-10 °C for an additional hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup (Quenching): Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with stirring. This will quench the reaction and precipitate the crude product.

-

Extraction: Transfer the mixture to a separatory funnel and extract the organic product with a suitable solvent (e.g., dichloromethane or diethyl ether) two to three times.

-

Neutralization: Combine the organic layers and wash sequentially with cold water, 5% sodium bicarbonate solution (to remove residual acids), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil, a mixture of isomers, can be purified by fractional vacuum distillation to separate the 2,4- and 2,6-difluoronitrobenzene isomers based on their different boiling points.

Protocol 2: Synthesis of 2,6-Difluoronitrobenzene via Oxidation

Due to the low yields from direct nitration, a more selective synthesis of 2,6-difluoronitrobenzene starts from 2,6-difluoroaniline.[19][20]

Reagents & Equipment:

-

2,6-Difluoroaniline

-

Sodium Perborate Tetrahydrate

-

Glacial Acetic Acid

-

Standard laboratory glassware for heating and extraction

Step-by-Step Methodology:

-

A mixture of sodium perborate tetrahydrate in glacial acetic acid is stirred and heated to 80 °C.[19][20]

-

A solution of 2,6-difluoroaniline in glacial acetic acid is added slowly to the heated mixture.[19][20]

-

The reaction temperature is maintained between 80-90 °C for one hour.[19][20]

-

After cooling, the reaction mixture is poured into water and extracted twice with diethyl ether.[19][20]

-

The combined organic layers are washed with a dilute sodium bicarbonate solution, dried over anhydrous magnesium sulfate, and evaporated to yield the crude product.[19][20]

-

Purification by chromatography provides pure 2,6-difluoronitrobenzene.[19][20]

Isomer Data Summary

The primary products of the nitration are 2,4-difluoronitrobenzene and 2,6-difluoronitrobenzene.

| Property | 2,4-Difluoronitrobenzene | 2,6-Difluoronitrobenzene |

| CAS Number | 446-35-5[21][22] | 19064-24-5[19][20] |

| Molecular Formula | C₆H₃F₂NO₂[21][22] | C₆H₃F₂NO₂[19][20] |

| Molecular Weight | 159.09 g/mol [21] | 159.09 g/mol [19] |

| Appearance | Colorless to light yellow liquid[21] | Light yellow to dark yellow solid[20] |

| Boiling Point | 203-204 °C | N/A |

| Melting Point | 9-10 °C | N/A |

Visualization of Reaction Mechanism and Workflow

Visualizing the reaction pathway and experimental procedure provides clarity on the transformation process.

The mechanism involves the formation of a resonance-stabilized intermediate known as a sigma complex or arenium ion. The stability of this intermediate determines the reaction rate and regioselectivity.[23]

Conclusion

The electrophilic nitration of 1,3-difluorobenzene is a regioselective reaction governed by the competing inductive and resonance effects of the fluorine substituents. The primary product, 2,4-difluoronitrobenzene, arises from substitution at the most electron-rich position, which is activated by the resonance effects of both fluorine atoms. Careful control of experimental conditions, particularly temperature, is essential for maximizing the yield of the desired mononitrated product and preventing side reactions. While direct nitration is a viable pathway, alternative syntheses are often preferred for obtaining minor isomers like 2,6-difluoronitrobenzene in higher purity and yield. This guide provides the theoretical and practical foundation necessary for professionals to approach this important transformation with confidence and scientific rigor.

References

- 2,4-Difluoronitrobenzene | 446-35-5. Biosynth. URL: https://www.biosynth.com/p/FD64613/24-difluoronitrobenzene

- 2,6-Difluoronitrobenzene synthesis. ChemicalBook. URL: https://www.chemicalbook.com/synthesis/19064-24-5.htm

- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. URL: https://www.masterorganicchemistry.

- Nitration and Sulfonation of Benzene. Chemistry LibreTexts. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry(McMurry)/16%3A_Chemistry_of_Benzene_-_Electrophilic_Aromatic_Substitution/16.

- Electrophilic aromatic directing groups. Wikipedia. URL: https://en.wikipedia.

- The Essential Role of 2,4-Difluoronitrobenzene in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. URL: https://www.inno-pharmchem.com/news/the-essential-role-of-2-4-difluoronitrobenzene-in-modern-pharmaceutical-synthesis-34988358.html

- 2,4-Difluoronitrobenzene 99 446-35-5. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/241134

- Electrophilic Aromatic Substitution AR5. Directing Effects. College of Saint Benedict and Saint John's University. URL: https://employees.csbsju.

- 2,6-Difluoronitrobenzene CAS#: 19064-24-5. ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0259837.htm

- The nitration of benzene - electrophilic substitution. Chemguide. URL: https://www.chemguide.co.

- Process for producing 2,4-difluoronitrobenzene. Google Patents. URL: https://patents.google.

- Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes. Google Patents. URL: https://patents.google.

- Reactions of Benzene - Nitration, Sulphonation, Halogenation- Reactivity. Pharmaguideline. URL: https://www.pharmaguideline.

- Nitration of Benzene. Chemistry Steps. URL: https://www.chemistrysteps.

- The Chemical Role of 2,6-Difluoronitrobenzene in Advanced Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. URL: https://www.inno-pharmchem.com/news/the-chemical-role-of-2-6-difluoronitrobenzene-in-advanced-synthesis-34988457.html

- 2,4-Difluoronitrobenzene | C6H3F2NO2 | CID 67967. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/67967

- Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. URL: https://www.organic-chemistry-tutor.

- 2,6-Difluoronitrobenzene. Chem-Impex. URL: https://www.chemimpex.com/products/2-6-difluoronitrobenzene

- 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. URL: https://chem.libretexts.org/Courses/University_of_Illinois_Springfield/UIS%3A_CHE_269_(Vayo)/15%3A_Electrophilic_Aromatic_Substitution/15.

- Nitration of Substituted Aromatic Rings and Rate Analysis. Thayer School of Engineering at Dartmouth. URL: https://www.dartmouth.

- Notes on Electrophilic Substitution Mechanism in Nitration. Unacademy. URL: https://unacademy.

- Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5735160/

- Explaining the nitration of benzene - electrophilic substitution. Chemguide. URL: https://www.chemguide.co.

- Electrophilic Aromatic Substitution: Nitration. YouTube. URL: https://www.youtube.

- 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/16%3A_Aromatic_Compounds/16.04%3A_Substituent_Effects_in_Electrophilic_Substitutions

- The Six Key Electrophilic Aromatic Substitution Reactions. Master Organic Chemistry. URL: https://www.masterorganicchemistry.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]

- 6. Reactions of Benzene - Nitration, Sulphonation, Halogenation- Reactivity | Pharmaguideline [pharmaguideline.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 13. Aromatic Electrophilic Substitution [employees.csbsju.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. organicchemistrytutor.com [organicchemistrytutor.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]

- 18. stmarys-ca.edu [stmarys-ca.edu]

- 19. 2,6-Difluoronitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 20. 2,6-Difluoronitrobenzene CAS#: 19064-24-5 [amp.chemicalbook.com]

- 21. 2,4-Difluoronitrobenzene | 446-35-5 | FD64613 | Biosynth [biosynth.com]

- 22. 2,4-Difluoronitrobenzene | C6H3F2NO2 | CID 67967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]

A Tale of Two Electron Hogs: A Comparative Analysis of Fluorine and Nitro Groups in Molecular Design

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Subtle Art of Electron Withdrawal

In the intricate world of molecular design and medicinal chemistry, the ability to precisely modulate the electronic properties of a molecule is paramount. Electron-withdrawing groups (EWGs) are the medicinal chemist's essential tools for fine-tuning a compound's reactivity, acidity, basicity, metabolic stability, and binding affinity. By pulling electron density away from a molecular framework, these groups can profoundly alter a drug candidate's pharmacokinetic and pharmacodynamic profile.

This guide moves beyond a textbook definition to provide a deep, comparative analysis of two of the most utilized, yet fundamentally different, electron-withdrawing substituents: the single fluorine atom (F) and the nitro group (–NO₂). While both are classified as EWGs, the mechanisms through which they exert their influence, their relative strengths, and their strategic applications in drug development are remarkably distinct. Understanding these nuances is critical for rational drug design, enabling scientists to move from serendipitous discovery to predictable optimization. We will explore the core principles of their electronic effects, quantify their impact, and provide actionable experimental protocols for their characterization.

Part 1: The Fundamental Principles of Electron Withdrawal

The net electronic effect of any substituent is a combination of two primary forces: the inductive and mesomeric (or resonance) effects.

The Inductive Effect (-I)

The inductive effect is an electronic effect transmitted through sigma (σ) bonds.[1] It arises from the intrinsic difference in electronegativity between two bonded atoms. A highly electronegative atom, like fluorine, will pull the shared electrons in the σ-bond closer to itself, creating a partial negative charge (δ-) on the atom and a partial positive charge (δ+) on the atom it's bonded to.[1][2][3] This polarization creates a dipole and has a cascading, albeit weakening, effect on adjacent bonds. The key characteristics of the inductive effect are:

-

Distance-Dependent: The effect weakens significantly with each intervening σ-bond.[1]

-

Through Sigma Bonds: It operates exclusively through the single-bond framework of the molecule.

The Mesomeric (Resonance) Effect (-M)

The mesomeric effect, or resonance effect, describes the delocalization of π-electrons through a conjugated system.[1][4][5] A substituent with π-bonds, like a nitro group, can withdraw electron density from an attached π-system (e.g., a benzene ring) by resonance.[4][6] This effect is not distance-dependent in the same way as the inductive effect but is critically dependent on the substituent's position relative to the conjugated system. It primarily influences the ortho and para positions of an aromatic ring. A group that withdraws electrons via resonance is said to have a negative mesomeric effect (-M).

Part 2: A Deep Dive into the Substituents

The Fluorine Atom: A Study in Contradiction

Fluorine is the most electronegative element, giving it a powerful electron-withdrawing inductive (-I) effect.[1][3][7] This is its dominant electronic feature. However, the story is more complex. Because fluorine has lone pairs of electrons, it can, in principle, donate electron density into an adjacent π-system through resonance—a positive mesomeric (+M) effect.[1][8]

The critical insight for researchers is that fluorine's -I effect vastly outweighs its +M effect . The 2p orbitals of fluorine do not overlap efficiently with the 2p orbitals of carbon, leading to a weak resonance contribution. Therefore, fluorine acts as a net electron-withdrawing group, deactivating an aromatic ring towards electrophilic substitution. Yet, because of its weak +M effect, it still directs incoming electrophiles to the ortho and para positions.

Field-Proven Insights for Drug Development: The unique properties of fluorine make it a "magic bullet" in medicinal chemistry.[9][10]

-

Metabolic Blocking: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block cytochrome P450-mediated oxidation, increasing a drug's half-life.[9][10]

-

pKa Modulation: The strong -I effect can significantly lower the pKa of nearby acidic protons or raise the pKa of nearby basic amines, altering a drug's ionization state, solubility, and bioavailability at physiological pH.[9][10]

-

Conformational Control & Binding: Due to its small size (similar to hydrogen) and unique electronic properties, fluorine can alter molecular conformation and participate in favorable electrostatic and hydrogen-bond interactions with protein targets, enhancing binding affinity.[11][12][13]

The Nitro Group: Unambiguously Powerful

The nitro group (–NO₂) is a quintessential, powerful EWG that exerts both a strong inductive (-I) and a strong mesomeric (-M) effect.[1][5][14] The nitrogen atom, bonded to two highly electronegative oxygen atoms, carries a formal positive charge in key resonance structures, making it intensely electron-poor. This allows it to withdraw electron density powerfully through both the σ-bond framework (-I effect) and, when conjugated, the π-system (-M effect).[4][6]

The -M effect is particularly pronounced, delocalizing electron density from the ortho and para positions of an aromatic ring onto the oxygen atoms of the nitro group. This is why para-nitrophenol is dramatically more acidic than phenol itself—the resulting phenoxide anion is significantly stabilized by this resonance delocalization.[1][14]

Field-Proven Insights for Drug Development: The nitro group is a versatile but cautiously used functional group.[15]

-

Pharmacophore: Its strong electron-withdrawing nature and ability to act as a hydrogen bond acceptor make it a key feature in many active compounds, including antimicrobials like metronidazole and chloramphenicol.[16][17]

-

Bioreductive Prodrugs: In hypoxic (low-oxygen) environments, such as those found in solid tumors or anaerobic bacteria, the nitro group can be enzymatically reduced to reactive intermediates (like nitroso or hydroxylamine species) that are cytotoxic.[15][16][17] This makes it a valuable component of hypoxia-activated prodrugs.[18]

-

Toxicity Concerns: The same bioreductive activation can lead to toxicity and mutagenicity in host cells, often categorizing the nitro group as a "structural alert" or toxicophore that requires careful evaluation during drug development.[15][19]

Part 3: Quantitative and Comparative Analysis

To move from qualitative description to quantitative comparison, we can use empirical parameters like Hammett constants and pKa values.

Hammett Substituent Constants (σ)

The Hammett equation is a cornerstone of physical organic chemistry that quantifies the electronic effect of a substituent on the reactivity of a benzene ring.[20][21][22] The substituent constant, sigma (σ), measures the electron-donating or electron-withdrawing ability of a group. A positive σ value indicates an electron-withdrawing group.

-

σ_meta (σm): Primarily reflects the inductive effect.

-

σ_para (σp): Reflects a combination of both inductive and resonance effects.

| Substituent | σ_meta (σm) | σ_para (σp) | Dominant Effects |

| Fluorine (-F) | +0.34 | +0.06 | Strong -I, Weak +M |

| **Nitro (-NO₂) ** | +0.71 | +0.78 | Strong -I, Strong -M |

| Data sourced from Hammett constant tables.[20] |

Analysis: The Hammett constants provide a clear, quantitative validation of our mechanistic discussion.

-

Inductive Strength: The σm value for the nitro group (+0.71) is more than double that of fluorine (+0.34), indicating the nitro group has a significantly stronger inductive pull.

-

Resonance Effect: The most striking difference is in the σp values. Fluorine's σp (+0.06) is much smaller than its σm, because its electron-donating +M effect at the para position counteracts its strong -I effect. In contrast, the nitro group's σp (+0.78) is even larger than its σm, demonstrating that its powerful -M effect adds to its -I effect, making it an exceptionally strong electron-withdrawing group at the para position.[20]

Impact on Acidity: The Case of Substituted Phenols

The acidity of phenols is an excellent experimental system to observe these electronic effects. An electron-withdrawing group on the ring stabilizes the resulting phenoxide conjugate base, lowering the pKa (i.e., making the phenol more acidic).

| Compound | pKa (in water, 25°C) |

| Phenol | 10.00 |

| m-Fluorophenol | 9.30 |

| p-Fluorophenol | 9.90 |

| m-Nitrophenol | 8.40 |

| p-Nitrophenol | 7.15 |

| Representative pKa values.[23][24][25] |

Analysis:

-

Fluorophenols: Both isomers are more acidic than phenol, but not dramatically so. The acidity trend (meta > para) confirms that the dominant effect is inductive, which is stronger at the closer meta position.[25] At the para position, the weak +M effect of fluorine slightly counteracts the -I effect, making p-fluorophenol less acidic than m-fluorophenol.[23]

-

Nitrophenols: Both isomers are significantly more acidic than phenol. The trend (para > meta) is the opposite of the fluorophenols.[14][25] This highlights the dominance of the nitro group's -M effect. While the inductive effect is stronger at the meta position, the powerful resonance stabilization is only operative at the ortho and para positions, making p-nitrophenol the strongest acid in this series by a large margin.[1][24]

Part 4: Experimental Protocols for Characterization

Validating these electronic effects in the laboratory is a routine task for medicinal and organic chemists. Here are two self-validating protocols.

Protocol: Probing Electron Density with NMR Spectroscopy

Principle: Nuclear Magnetic Resonance (NMR) spectroscopy measures the chemical environment of nuclei (e.g., ¹H or ¹³C). The chemical shift (δ, in ppm) is highly sensitive to the electron density around a nucleus.[26] A lower electron density (deshielding) results in a higher chemical shift (a downfield shift).[27][28] Therefore, the deshielding effect of an EWG can be directly observed and quantified.

Methodology:

-

Sample Preparation: Prepare ~5-10 mg samples of a reference compound (e.g., benzene) and the substituted analogs (e.g., fluorobenzene, nitrobenzene) in a deuterated solvent (e.g., CDCl₃) in separate NMR tubes.

-

Instrument Setup: Calibrate a standard NMR spectrometer (e.g., 400 MHz). Set the reference signal (e.g., TMS at 0.00 ppm or residual solvent peak).

-

Data Acquisition: Acquire a standard ¹H or ¹³C NMR spectrum for each sample under identical conditions (temperature, number of scans).

-

Data Analysis:

-

Identify the signals corresponding to the aromatic protons/carbons in each spectrum.

-

Compare the chemical shifts of the aromatic nuclei in the substituted compounds to the reference compound (benzene, ¹H: ~7.34 ppm; ¹³C: ~128.7 ppm).

-

Expected Outcome: The aromatic signals for both fluorobenzene and nitrobenzene will be shifted downfield relative to benzene, indicating deshielding. The signals for nitrobenzene, particularly the ortho and para positions, will show a significantly larger downfield shift than those for fluorobenzene, providing direct evidence of its stronger electron-withdrawing character.

-

Protocol: Hammett Plot Analysis for Reaction Rate Studies

Principle: A Hammett plot graphically correlates the reaction rates or equilibrium constants for a series of meta- and para-substituted benzene derivatives with the Hammett constants (σ) of the substituents.[20][21][22] The slope of the line, the reaction constant (ρ, rho), provides insight into the reaction mechanism.

-

Positive ρ: The reaction is accelerated by EWGs. Negative charge is built up in the transition state.

-

Negative ρ: The reaction is accelerated by electron-donating groups. Positive charge is built up in the transition state.

Methodology:

Self-Validation: The trustworthiness of this protocol lies in the linearity of the resulting plot. A strong linear correlation (R² > 0.95) validates the assumption that the reaction rate is primarily governed by the electronic effects of the substituents as described by the Hammett model. Deviations from linearity can be equally informative, suggesting changes in the reaction mechanism or the influence of other factors like sterics.

Conclusion and Future Perspectives

The electron-withdrawing effects of fluorine and the nitro group, while serving the same general purpose, are a study in contrasts. Fluorine's influence is a delicate balance, dominated by a powerful, localized inductive effect that is invaluable for enhancing metabolic stability and modulating pKa with minimal steric penalty.[10][11] The nitro group, conversely, is an electronic sledgehammer, exerting potent, long-range withdrawal through both inductive and resonance effects, making it ideal for drastically increasing acidity or for use in bioreductive therapeutic strategies.[17][19]

For the drug development professional, the choice is not about which is "better," but which is appropriate for the specific biological challenge. As our understanding of molecular interactions deepens, the strategic deployment of these and other functional groups will continue to be a cornerstone of designing safer, more effective medicines. The future will likely see the development of novel substituents that offer even more precise control over these fundamental electronic properties, further expanding the chemist's toolkit for rational drug design.

References

- Fluorine in drug discovery: Role, design and case studies. (n.d.). Google Vertex AI Search. Retrieved January 8, 2026.

- Inductive and Resonance (Mesomeric) Effects - Chemistry Steps. (n.d.). Chemistry Steps. Retrieved January 8, 2026.

- Mishra, B., Rehan, M., & Tiwari, S. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central.

- Hammett equation. (n.d.). Wikipedia. Retrieved January 8, 2026.

- O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry.

- Mesomeric Effect: Definition, Types, Applications. (n.d.). Unacademy. Retrieved January 8, 2026.

- Singh, R. P., & Singh, R. K. (2014). Roles of Fluorine in Drug Design and Drug Action. Bentham Science.

- What is the mesomeric or inductive effect of a nitro group on phenol? (2017). Quora.

- Gupta, T. (2019). Role of Fluorine in Drug Design and Drug Action.

- Mesomeric Effect- Types, Mechanism and Applications. (n.d.). Allen Overseas. Retrieved January 8, 2026.

- Mesomeric Effect. (2025). GeeksforGeeks.

- Nepali, K., et al. (2018). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry.

- Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen.

- Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems.

- Juárez-Carrillo, P. M., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC.

- Clark, J. (n.d.). electronegativity - polar bonds in organic compounds. Chemguide. Retrieved January 8, 2026.

- Inductive Effect. (n.d.). ChemTalk. Retrieved January 8, 2026.

- Why does Fluorine have a more inductive force than Chlorine? (2021). Reddit.

- Ni, C., & Hu, J. (2016).

- Which is more electronegative, NO2 or fluorine? And why? (2017). Quora.

- NMR May Determine Electron Densities. (1962). C&EN Global Enterprise.

- Pharmaceuticals | Special Issue : Nitro Group Containing Drugs. (n.d.). MDPI.

- O'Hagan, D. (2021). Fluorine: A Very Special Element and Its Very Special Impacts on Chemistry. Organic Letters.

- Why is o-flurophenol is more acidic than p-flurophenol? (2017). Quora.

- Which is more electronegative, NO2 or fluorine? And why? (2017). Quora.

- Question: Which one of the following species has the highest -I effect? (2025). Filo.

- Solved the pKa of 4-trifluorophenol (9.39) is only slightly... (2022). Chegg.com.

- Does fluorine or chlorine have more of a resonance effect? (2017). Quora.

- A literature survey of some reactions of fluorinated and nitrated aromatic compounds with amines. (n.d.).

- Elucidating the Effects of Fluoro and Nitro Substituents on Halogen Bond Driven Assemblies of Pyridyl-Capped Π. (2024). Scholars' Mine.

- Exploring the Synthesis of Fluorinated Organic Compounds: A Look at Nitrobenzene Derivatives. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..

- Mesomeric effect of Fluorine. (2013). Reddit.